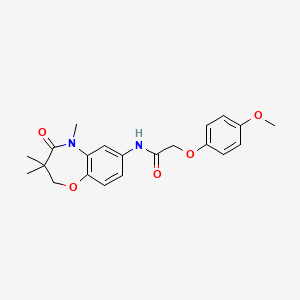

2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide

Description

2-(4-Methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a structurally complex molecule featuring a benzoxazepin core fused with a substituted acetamide moiety. The benzoxazepin ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms, is modified with 3,3,5-trimethyl and 4-oxo substituents, while the acetamide group is linked to a 4-methoxyphenoxy aromatic system. This combination confers unique steric, electronic, and pharmacokinetic properties, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors requiring rigid, lipophilic scaffolds .

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-21(2)13-28-18-10-5-14(11-17(18)23(3)20(21)25)22-19(24)12-27-16-8-6-15(26-4)7-9-16/h5-11H,12-13H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOMIVHBNVBGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzoxazepine core: This step involves the cyclization of a suitable precursor, such as an o-aminophenol derivative, with a carbonyl compound under acidic or basic conditions.

Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution of a halogenated phenol derivative with a methoxy group, using a base such as potassium carbonate.

Acetylation: The final step involves the acetylation of the amine group with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated phenol derivatives, bases like potassium carbonate, and solvents such as dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazolinone, including this compound, exhibit significant anticancer properties. Studies have shown:

- Cytotoxic Effects : In vitro assays on human lung adenocarcinoma (A549) cells demonstrated that the compound has a structure-dependent anticancer activity profile. Specific substitutions on the phenyl ring enhance activity significantly.

- Mechanism of Action : The anticancer effects are believed to result from interactions with molecular targets such as enzymes and receptors, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential against multidrug-resistant pathogens:

- Efficacy Against Bacteria : It showed effective inhibition of bacterial growth against strains like Klebsiella pneumoniae and Staphylococcus aureus. The presence of the sulfanylidene group may enhance binding affinity to microbial targets .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

- Inhibition of Myeloperoxidase (MPO) : The ability to inhibit MPO positions it as a potential therapeutic agent for treating inflammatory disorders .

Synthetic Routes

The synthesis of 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide typically involves several steps:

- Formation of the Benzoxazepine Core : This is achieved through the condensation of appropriate precursors under controlled conditions.

- Introduction of Functional Groups : The methoxyphenoxy group is introduced via nucleophilic substitution reactions.

- Formation of the Acetamide Linkage : This final step involves reacting intermediates with acylating agents such as acetic anhydride or acetyl chloride.

Case Studies

Several studies have documented the biological activities and potential therapeutic applications of this compound:

-

Anticancer Efficacy Study :

- A study evaluated various quinazolinone derivatives on A549 cells and found that specific structural modifications significantly enhanced cytotoxicity .

-

Antimicrobial Assessment :

- Research focused on the antimicrobial properties against resistant strains highlighted the compound's effectiveness in inhibiting bacterial growth and suggested further modifications could improve efficacy .

-

Anti-inflammatory Potential :

- Investigations into its anti-inflammatory effects indicated promising results in inhibiting MPO activity, suggesting its use in inflammatory disease treatment .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve interactions with key amino acid residues or changes in the conformation of the target protein.

Comparison with Similar Compounds

Benzoxazepin vs. Thiazolidinone Derivatives

- The 4-oxo group may participate in hydrogen bonding, while the 3,3,5-trimethyl groups increase lipophilicity and metabolic stability .

- Thiazolidinone Analogues (e.g., N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides): These feature a five-membered thiazolidinone ring, which is less conformationally flexible but offers a polar sulfhydryl group for covalent interactions.

Benzoxazepin vs. Benzoxazepin Derivatives

- Compound 12 (2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide): Shares the benzoxazepin core but substitutes the 3,3,5-trimethyl group with a benzyl moiety. The absence of methyl groups in this derivative may reduce steric hindrance, enabling broader binding adaptability .

Functional Group and Pharmacokinetic Profiling

*LogP and solubility values are estimated using computational tools (e.g., SwissADME).

Research Findings and Implications

- The 4-methoxyphenoxy group may improve oral bioavailability compared to coumarin-based derivatives .

- Thiazolidinone Derivatives: Demonstrated antimicrobial activity (MIC = 4–16 µg/mL against S. aureus) and anti-inflammatory effects (IC₅₀ = 10–25 µM for COX-2 inhibition), attributed to the coumarin moiety’s redox activity .

- Benzoxazepin Derivative (Compound 12) : Pyridyl ethyl substitution correlates with CNS penetration, though specific targets remain unverified .

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a methoxy-substituted phenoxy group and a tetrahydro-benzoxazepine moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula and Weight

- Molecular Formula : CHNO

- Molecular Weight : 384.4 g/mol

Structural Features

The compound features:

- A methoxy group that enhances lipophilicity.

- A phenoxy group that may facilitate interactions with biological targets.

- A benzoxazepine core that is often associated with various biological activities.

Anticancer Potential

Research indicates that This compound exhibits potential anticancer activity. The structural complexity of the compound allows it to interact with various biological macromolecules such as proteins and nucleic acids.

The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through caspase-dependent pathways .

- Targeting Thymidylate Synthase : Thymidylate synthase (TS) is a critical enzyme in DNA synthesis and repair. Inhibition of TS can lead to cell death in rapidly dividing cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Complex benzoxazepine structure | Potential anticancer activity |

| N-(3,4-dimethoxybenzyl)-2-acetamide | Simple acetamide | Moderate activity reported |

| 2-(4-chlorophenoxy)-N-(3-methylbenzoxazepin)acetamide | Benzoxazepine with chloride substitution | Enhanced selectivity against certain cancer cells |

| N-(benzyl)-2-(methoxyphenyl)acetamide | Simple phenyl substitution | Limited activity compared to more complex structures |

In Vitro Studies

In vitro studies have demonstrated that the compound interacts effectively with cancer cell lines. For instance:

- Cell Lines Tested : Various human cancer cell lines including colon and breast cancer cells.

- Results : Significant reduction in cell viability at specific concentrations was observed.

Case Studies

Several case studies have focused on the anticancer properties of similar benzoxazepine derivatives. These studies provide insights into:

- Dose-Response Relationships : Establishing effective dosages for maximum therapeutic impact.

- Synergistic Effects : Investigating the combined effects when used with other chemotherapeutic agents.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) identifies proton environments, such as methoxy (-OCH₃) and acetamide (-NHCO-) groups .

- UV-Vis Spectroscopy : λmax values (e.g., ~255 nm) confirm π→π* transitions in aromatic systems .

- Melting Point Analysis : Sharp melting ranges (e.g., 143–146°C) verify purity .

Q. Advanced

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks in polymorphic forms .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₆N₂O₅) and isotopic patterns .

How should researchers handle safety and stability concerns during synthesis?

Q. Basic

- Hazard Mitigation : Treat the compound as hazardous; avoid inhalation, skin contact, or ingestion. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at -20°C in airtight containers to prevent degradation .

- Safety Data Sheets (SDS) : Review SDS for toxicity profiles (e.g., acute oral toxicity LD₅₀) and first-aid measures .

How can computational methods optimize reaction pathways for this compound?

Q. Advanced

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in coupling reactions .

- Reaction Path Screening : Apply machine learning to prioritize experimental conditions (e.g., solvent, catalyst) based on electronic parameters (e.g., HOMO-LUMO gaps) .

- Validation : Cross-reference computed IR/NMR spectra with experimental data to confirm intermediate structures .

What experimental strategies address contradictory spectroscopic data?

Q. Advanced

- Multi-Technique Validation : Combine XRD (for absolute configuration) with NMR (solution-state dynamics) to resolve discrepancies between predicted and observed stereochemistry .

- Solvent Effects : Test NMR in polar (DMSO-d₆) vs. non-polar (CDCl₃) solvents to assess hydrogen-bonding interactions .

- Dynamic NMR (DNMR) : Monitor temperature-dependent shifts to identify conformational flexibility in the benzoxazepin ring .

How do substituents (e.g., methoxy groups) influence reactivity and bioactivity?

Q. Advanced

- Electron-Donating Effects : Methoxy groups enhance nucleophilicity at the phenoxy oxygen, facilitating acyl transfer reactions .

- Structure-Activity Relationships (SAR) : Compare analogs (e.g., replacing methoxy with halogens) in bioassays to map pharmacophore requirements .

- Metabolic Stability : Evaluate methoxy dealkylation pathways via liver microsome assays to predict pharmacokinetics .

What challenges arise in scaling up synthesis, and how are they addressed?

Q. Advanced

- Reactor Design : Use continuous-flow systems to manage exothermic reactions (e.g., acylations) and improve yield reproducibility .

- Membrane Separation : Implement nanofiltration to isolate intermediates from DMF/water mixtures, reducing solvent waste .

- Process Control : Employ PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.